N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Synthesis Approaches
- The compound is part of a broader class of pyridazine derivatives, which have been studied for various pharmacological activities. For example, pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the chemical , have demonstrated a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These compounds are synthesized through processes involving halo; Y = H, halo, OH, methyl, methoxy, or nitro; R1 = 1−4C alkyl; R2, R3 = H, 1−4C alkyl, or, together with the N atom, form pyrrolidinyl, piperidinyl or morpholinyl, showcasing the versatility and potential therapeutic applications of this chemical class (Dr. Valentin Habernickel, 2002).
Antimicrobial and Insecticidal Applications
- Some pyridine derivatives, which share structural similarities with N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide, have been evaluated for their insecticidal activities. For instance, certain compounds exhibited significant aphidicidal activities, suggesting potential agricultural applications for this class of chemicals (E. A. Bakhite et al., 2014).
Antioxidant Properties
- In vivo studies on related CB1 receptor ligands have explored their effects on lipid peroxidation and antioxidant defense systems in rat brains. These studies suggest a lack of pro-oxidant activity and a potential antioxidant ability for this class of compounds, which might contribute to their beneficial effects (E. Tsvetanova et al., 2006).
Synthetic Pathways and Molecular Docking
- Research into the synthesis and molecular docking of novel pyridine and fused pyridine derivatives, including compounds related to N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide, has yielded insights into their potential interactions with target proteins. These studies suggest moderate to good binding energies, indicating the relevance of these compounds in drug design and discovery processes (E. M. Flefel et al., 2018).
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16(31)26-20-8-10-21(11-9-20)27-24(32)18-3-2-14-30(15-18)23-13-12-22(28-29-23)17-4-6-19(25)7-5-17/h4-13,18H,2-3,14-15H2,1H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQUTUPGCXTRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.